6-Chloro-3-phenylpyridazin-4-amine synthesis pathway
6-Chloro-3-phenylpyridazin-4-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Chloro-3-phenylpyridazin-4-amine
Executive Summary & Strategic Analysis
The synthesis of 6-Chloro-3-phenylpyridazin-4-amine (CAS: N/A for specific isomer, related to Pyridafol intermediates) represents a critical challenge in heterocyclic chemistry due to the inherent regiochemical ambiguity of the pyridazine scaffold.[1] This molecule features a 1,2-diazine core substituted at three distinct positions: a phenyl group at C3, an amine at C4, and a chlorine at C6.
The primary synthetic hurdle is achieving regioselective amination at the C4 position while preserving the C6-chlorine atom, which is typically more susceptible to nucleophilic aromatic substitution (
This guide details a high-fidelity synthetic pathway designed to overcome these directing effects. We prioritize a modular approach utilizing Suzuki-Miyaura cross-coupling for scaffold construction, followed by a regiocontrolled functional group interconversion (FGI) strategy to install the amine.
Key Chemical Challenges[1]
-
Regioselectivity: Differentiating between the C4 and C6 electrophilic sites in di- or trichloropyridazine precursors.[1]
-
Scaffold Stability: Preventing hydrodehalogenation during palladium-catalyzed steps.[1]
-
Isomer Purification: Efficiently separating the 4-amino and 5-amino regioisomers if formed.[1]
Retrosynthetic Analysis
The retrosynthesis relies on the "Functionalized Core" strategy , where the pyridazine ring is pre-functionalized with halogens to allow sequential substitution.
-
Target: 6-Chloro-3-phenylpyridazin-4-amine.[1]
-
Immediate Precursor: 3-Phenyl-4,6-dichloropyridazine .[1]
-
Rationale: The C4-chlorine is sterically distinct from the C6-chlorine.[1] While C6 is electronically activated (
-to-N), the C4 position can be targeted using specific nucleophiles or via intermediate activation (e.g., 4-alkoxy derivatives).
-
-
Core Scaffold: 3,4,6-Trichloropyridazine .
-
Rationale: A commercially available, poly-halogenated scaffold that allows for sequential functionalization based on differential reactivity (C3/C6 vs. C4).
-
Caption: Retrosynthetic logic flow prioritizing the sequential functionalization of the trichloropyridazine core.
Step-by-Step Synthetic Protocol
Phase 1: Scaffold Construction (Suzuki-Miyaura Coupling)[1]
The first objective is to install the phenyl ring at position C3.[2] In 3,4,6-trichloropyridazine , the C3 and C6 positions are
Reaction:
Experimental Protocol 1.1:
-
Setup: Charge a 250 mL three-neck round-bottom flask with 3,4,6-trichloropyridazine (1.0 eq, 10 mmol) and phenylboronic acid (1.05 eq, 10.5 mmol).
-
Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 50 mL).
-
Base: Add Sodium Carbonate (
, 2.0 eq). -
Catalyst: Add Tetrakis(triphenylphosphine)palladium(0) (
, 0.05 eq) under a nitrogen stream. -
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the consumption of starting material.
-
Critical Note: Do not overheat (>100°C) to prevent bis-coupling (diphenyl formation).
-
-
Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x). Dry organics over
and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The 3-phenyl-4,6-dichloropyridazine typically elutes before the bis-coupled byproducts.[1]
Data Check:
| Parameter | Specification |
|---|---|
| Appearance | Off-white to pale yellow solid |
| Yield | 65–75% |
| Key impurity | 3,6-Diphenyl-4-chloropyridazine (minimize by stoichiometry control) |[1]
Phase 2: Regioselective Amination
This is the critical discrimination step. Direct reaction of 3-phenyl-4,6-dichloropyridazine with ammonia often yields the 6-amino isomer (displacing the highly active
Strategy: Literature suggests that 4-alkoxy groups can be displaced by amines in pyridazines.[1] Alternatively, high-pressure amination can be tuned.[1][3] Here, we employ a Pressure-Mediated Amination which, due to the steric bulk of the 3-phenyl group, can favor the 4-position (kinetic control) or 6-position (thermodynamic). Correction: The most reliable route to ensuring 4-amino regiochemistry involves converting the 4-chloro to a 4-hydroxy (via acid hydrolysis, which is selective for position 4 as seen in Pyridate synthesis) and then to the amine.[1]
Refined Route:
-
Hydrolysis: 3-Phenyl-4,6-dichloropyridazine
3-Phenyl-6-chloropyridazin-4-ol . -
Amination: 4-OH
4-Cl (regenerate reactive center) 4-NH2 (or direct amination of OH via Mitsunobu).[1]
Experimental Protocol 2.1: Selective Hydrolysis (The "Pyridate" Method)
-
Dissolve 3-phenyl-4,6-dichloropyridazine (1.0 eq) in Glacial Acetic Acid .
-
Heat to reflux (118°C) for 6–12 hours. The C4-chlorine is selectively hydrolyzed due to its vinylogous position relative to N1 and the electronic influence of the C3-phenyl group.[1]
-
Concentrate in vacuo.[1][4][5] Triturate the residue with water to precipitate 3-phenyl-6-chloropyridazin-4-ol .[1]
-
Yield: >80%.
Experimental Protocol 2.2: Mitsunobu Amination (High Fidelity)
This method avoids the ambiguity of
-
Reagents: Suspend 3-phenyl-6-chloropyridazin-4-ol (1.0 eq) in dry THF .
-
Additives: Add Triphenylphosphine (
, 1.2 eq) and Phthalimide (1.2 eq). -
Activation: Cool to 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq).
-
Reaction: Warm to RT and stir for 12 hours. The phthalimide selectively attacks the C4 position.
-
Deprotection: Add Hydrazine Hydrate (2.0 eq) to the reaction mixture and heat to 60°C for 2 hours to cleave the phthalimide.
-
Workup: Cool, filter off the phthalhydrazide byproduct. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/Water or column chromatography (DCM/MeOH).
Reaction Workflow Diagram
Caption: Optimized synthetic workflow utilizing the hydrolytic selectivity of the pyridazine core to ensure correct amination regiochemistry.
Purification and Analysis
Analytical Standards
-
1H NMR (DMSO-d6, 400 MHz):
- 7.40–7.60 (m, 5H, Phenyl).[6]
- 6.80 (s, 1H, C5-H of pyridazine).
-
6.50 (br s, 2H,
, exchangeable).
-
LC-MS:
-
Expected Mass: ~205.64 Da (
~206/208, 3:1 ratio for Cl isotope). -
Retention time should be distinct from the 6-amino isomer (which is typically more polar).[1]
-
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Bis-coupling in Step 1 | Excess boronic acid or high temp.[1] | Reduce PhB(OH)2 to 1.0 eq; keep T < 85°C. |
| Low Yield in Hydrolysis | Incomplete reaction. | Ensure Glacial AcOH is used; increase time. |
| Regioisomer Contamination | Direct amination failure.[1] | Switch to Mitsunobu route (Protocol 2.2) strictly. |
Safety Considerations
-
Hydrazine Hydrate: Highly toxic and potentially carcinogenic.[1] Handle in a fume hood with double gloves.[1] Used in the deprotection step.
-
Palladium Catalysts: Heavy metal waste must be segregated.[1]
-
Pyridazine Derivatives: Many are bioactive (herbicide/pharmaceutical intermediates).[7] Treat all solids as potent biologically active agents.[1]
References
-
BenchChem Technical Support. (2025). An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92316, Pyridafol. Retrieved from
- Heinisch, G., & Matuszczak, B. (1994).
- Maes, B. U., et al. (2002). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Tetrahedron, 58, 2083. (Context on Suzuki coupling of chloropyridazines).
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 6-Chloro-N-phenylpyridazin-3-amine. Retrieved from
Sources
- 1. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
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- 6. repository.lsu.edu [repository.lsu.edu]
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